molecular formula C20H23NOS B1613548 2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-75-7

2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone

Cat. No. B1613548
CAS RN: 898782-75-7
M. Wt: 325.5 g/mol
InChI Key: MISFZSXYERWELH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 . It is also known by its IUPAC name, (2,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone consists of a benzophenone core with two methyl groups attached to the 2 and 5 positions of one phenyl ring, and a thiomorpholinomethyl group attached to the 4’ position of the other phenyl ring .

Scientific Research Applications

Pharmaceutical Research

In the realm of pharmaceutical research, 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone shines as a crucial building block in the synthesis of innovative drug candidates . It can be used to create complex molecular structures that have potential therapeutic effects.

Polymer Industry

This compound is commonly used as a photoinitiator in the polymer industry. Photoinitiators are substances that absorb light and produce reactive species (free radicals or ions), which can initiate a polymerization process. This is particularly useful in the production of coatings, inks, and adhesives.

Medical Research

The compound has shown potential in medical research. While the specific applications are not detailed in the search results, it’s possible that its unique chemical structure could be leveraged in the development of new medical treatments or diagnostic tools.

Environmental Research

2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone also has potential applications in environmental research. Its properties could be used to study environmental phenomena or develop solutions to environmental challenges.

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFZSXYERWELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642919
Record name (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone

CAS RN

898782-75-7
Record name (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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